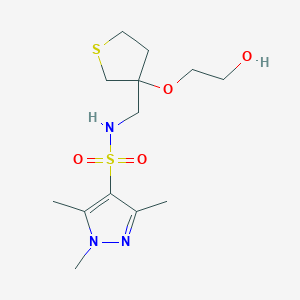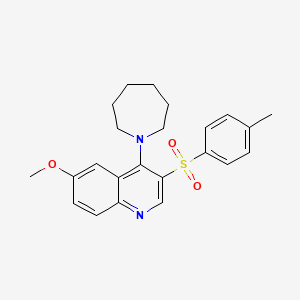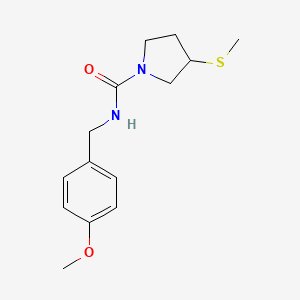
3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound with a molecular formula of CHNO . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Methods and Chemical Reactions
The synthesis of oxazolidines and thiazolidines, including compounds structurally related to the specified chemical, involves reactions starting from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position, followed by fusion with aromatic aldehydes. These compounds can undergo further reactions such as dehydrogenation, Mannich base formation, acetylation, and cyclization to yield bicyclic compounds with potential application in various chemical synthesis pathways (Badr, Aly, Fahmy, & Mansour, 1981).
Crystal Structure Analysis
Studies on similar oxazolidine compounds have provided insights into their crystal structures, revealing how different substituents and the core structure influence the overall molecular conformation. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Kamala et al., 2008).
Applications in Polymer Science and Medicinal Chemistry
Polymer Science
Research has explored the polymerization of oxazolidine derivatives to develop novel polyureas with potential applications in materials science. Microwave-assisted rapid polycondensation reactions have been employed to synthesize polyureas, highlighting the compound's role in creating materials with desirable thermal and physical properties (Mallakpour & Rafiee, 2003; 2004).
Medicinal Chemistry
The oxazolidine core structure, as part of various derivatives, has been evaluated for its biological activities, including the inhibition of certain enzymes and potential anticonvulsant properties. This reflects the compound's relevance in designing novel therapeutic agents (Mai et al., 2002).
Innovative Chemical Syntheses
Further studies have utilized the oxazolidine moiety in the synthesis of novel strobilurin derivatives, demonstrating the compound's versatility in creating fungicidal agents. This underscores the potential for developing new agrochemicals based on the structural framework of oxazolidine derivatives (Guihua et al., 2014).
Eigenschaften
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)8-14(19)17-7-6-12(9-17)18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJROCCSFAYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)
![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)
![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)